O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

Catalog No.
S599627
CAS No.
57981-02-9
M.F
C7H5ClF5NO
M. Wt
249.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydro...

CAS Number

57981-02-9

Product Name

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

IUPAC Name

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride

Molecular Formula

C7H5ClF5NO

Molecular Weight

249.56 g/mol

InChI

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H

InChI Key

HVMVKNXIMUCYJA-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl

Synonyms

N-[(2,3,4,5,6-Pentafluorobenzyl)oxy]amine Hydrochloride; O-(Pentafluorobenzyl)hydroxyamine Hydrochloride; O-(Pentafluorobenzyl)hydroxylamine Hydrochloride; Hydroxylamine, O-[(pentafluorophenyl)methyl]- Hydrochloride; 2,3,4,5,6-Pentafluorobenzyloxyam

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl

Derivatization Reagent for Aldehydes and Ketones

PFBHA.HCl excels as a derivatization reagent for aldehydes and ketones. This process involves attaching a functional group to a molecule to improve its analytical properties, such as volatility or stability. PFBHA.HCl reacts with carbonyl groups (C=O) present in aldehydes and ketones to form stable oxime derivatives. These derivatives exhibit improved separation and detection characteristics in analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) [, ]. This allows for the sensitive and accurate identification and quantification of various aldehydes and ketones present in complex biological samples.

Detection of Carbonyl-Containing Compounds

By forming oxime derivatives, PFBHA.HCl facilitates the detection of various carbonyl-containing compounds, including:

  • Thromboxane B2 and Prostaglandins: These are signaling molecules involved in various physiological processes. PFBHA.HCl derivatization enhances their detection in biological samples, enabling researchers to study their roles in different diseases [].
  • Amygdalin: This compound is found in certain fruits and seeds. PFBHA.HCl derivatization facilitates its sensitive detection and analysis in research related to its potential therapeutic effects [].
  • Steroids with Keto Groups: PFBHA.HCl is used in the preparation of oxime derivatives of steroids containing a keto group (C=O-C). This allows for their characterization and identification in various research studies [].

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C₇H₄F₅NO·HCl and a molecular weight of 249.57 g/mol. It appears as a white crystalline powder and is characterized by the presence of five fluorine atoms attached to a benzyl group. This compound is primarily used as a derivatization reagent in organic synthesis, particularly for the preparation of oximes from carbonyl compounds, including steroids bearing keto groups .

PFBHA HCl does not have a direct biological effect. Its mechanism of action involves forming a stable derivative with the target carbonyl compound. This derivative often has improved volatility and separation properties compared to the original molecule. This allows for easier detection and identification by analytical techniques like GC or LC [].

The primary chemical reaction involving O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is its reaction with carbonyl compounds to form oximes. The general reaction can be represented as follows:

RCHO+O 2 3 4 5 6 Pentafluorobenzyl hydroxylamine hydrochlorideRCH NOH+HCl\text{RCHO}+\text{O 2 3 4 5 6 Pentafluorobenzyl hydroxylamine hydrochloride}\rightarrow \text{RCH NOH}+\text{HCl}

In this reaction, RCHO represents an aldehyde or ketone. The formation of oximes is significant in organic chemistry for the identification and characterization of carbonyl-containing compounds .

While specific biological activities of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride are not extensively documented, its role as a derivatization agent suggests potential applications in biochemical assays. Its ability to form stable oximes may facilitate the detection and quantification of various biological molecules that contain carbonyl groups .

The synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of pentafluorobenzylamine with hydroxylamine hydrochloride. The general procedure can be summarized as follows:

  • Reactants Preparation: Obtain pentafluorobenzylamine and hydroxylamine hydrochloride.
  • Reaction Setup: Combine the two reactants in an appropriate solvent under controlled temperature conditions.
  • Isolation: After completion of the reaction, isolate the product through crystallization or filtration.
  • Purification: Purify the compound using techniques such as recrystallization or chromatography.

This method allows for high yields and purity suitable for laboratory applications .

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is primarily utilized in:

  • Organic Synthesis: As a derivatization reagent for preparing oximes from carbonyl compounds.
  • Analytical Chemistry: In the detection and analysis of steroids and other carbonyl-containing substances .
  • Biochemical Research: Facilitating studies involving carbonyl compounds in biological systems.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride can be compared with several similar compounds that also serve as hydroxylamine derivatives. Below are some notable examples:

Compound NameMolecular FormulaKey Characteristics
HydroxylamineNH₂OHSimple structure; used for reducing agents
O-BenzylhydroxylamineC₇H₉NOLess fluorinated; used similarly for oxime formation
O-(Trifluoromethyl)benzylhydroxylamineC₇H₄F₃NOContains trifluoromethyl group; different reactivity

Uniqueness

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride stands out due to its high fluorine content which enhances its reactivity and stability compared to other hydroxylamines. This unique property makes it particularly valuable in sensitive analytical applications where detection limits are critical .

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

57981-02-9

Dates

Modify: 2023-08-15

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